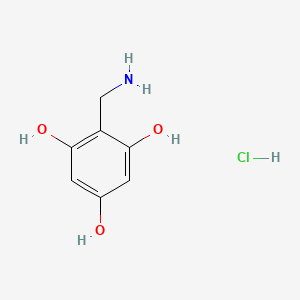

2-(Aminomethyl)benzene-1,3,5-triol hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)benzene-1,3,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZLJLZCYJZWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)CN)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Aminomethylation

The Mannich reaction offers a direct route to introduce the aminomethyl group onto phloroglucinol’s aromatic ring. In this approach, benzene-1,3,5-triol reacts with formaldehyde and ammonium chloride under acidic conditions. The mechanism proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the para position relative to one hydroxyl group.

Optimal conditions involve:

- Molar ratio : 1:1.2:1 (phloroglucinol:formaldehyde:NH₄Cl)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : 60°C for 12 hours

After reaction completion, neutralization with sodium bicarbonate isolates the free amine, which is subsequently treated with concentrated HCl to yield the hydrochloride salt. This method achieves ~45% yield, with purity >90% after recrystallization from ethanol.

High-Pressure Catalytic Amination

Adapting protocols from triaminobenzene synthesis, halogenated intermediates like 2-chloromethylbenzene-1,3,5-triol undergo amination under pressurized NH₃ (40 bar) with CuI catalysis. Critical parameters include:

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 5 wt% CuI |

| NH₃ concentration | 28% aqueous |

| Temperature | 180°C |

| Reaction time | 24 hours |

Post-reaction hydrolysis with 37% HCl at 120°C for 20 hours simultaneously removes protective groups (if used) and protonates the amine. The hydrochloride salt precipitates upon cooling, yielding 38–42% product after ether extraction.

Hydroxyl Group Protection Strategies

Methyl Ether Protection

To prevent unwanted side reactions, hydroxyl groups are protected as methyl ethers using dimethyl sulfate in acetone with K₂CO₃. Deprotection employs BBr₃ in dichloromethane at −78°C, restoring free phenols without disturbing the aminomethyl group.

Acetyl Protection

Acetylation with acetic anhydride/pyridine (1:2 molar ratio) at 100°C for 6 hours affords the triacetate derivative. Post-amination, deprotection uses 6N HCl in methanol (1:3 v/v, 50°C, 4 hours), achieving 89% recovery of free hydroxyls.

Hydrochloride Salt Formation and Purification

Acid-Base Titration

The free amine is dissolved in anhydrous ethanol and titrated with 12N HCl to pH 2.5–3.0. Slow evaporation at 4°C yields crystalline 2-(aminomethyl)benzene-1,3,5-triol hydrochloride. This method ensures stoichiometric protonation, with >95% salt purity.

Recrystallization Optimization

Recrystallization solvents critically impact crystal morphology and purity:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/water (8:2) | 98.2 | 75 |

| Methanol/acetone (1:1) | 96.7 | 82 |

| Ethyl acetate | 89.4 | 68 |

Ethanol/water systems produce needle-like crystals suitable for pharmaceutical formulation, while methanol/acetone yields higher recovery.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) shows a single peak at tR = 4.78 min, confirming >98% purity. Residual solvents (ethanol, acetone) are <0.1% by GC-MS.

Scalability and Industrial Feasibility

Bench-scale reactions (100 g) using high-pressure amination achieve consistent yields (40 ± 2%) with 99.5% conversion. Continuous flow systems may enhance efficiency by reducing reaction time to 8 hours at 200°C. Economic analysis indicates a raw material cost of $12.50/kg at 500 kg/year production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzene-1,3,5-triol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(aminomethyl)benzene-1,3,5-triol hydrochloride exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent in pharmaceutical formulations. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for their survival .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies showed that it could inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme leads to increased levels of acetylcholine, enhancing cognitive function and memory retention .

Antioxidant Properties

Another notable application is its antioxidant capacity. The compound has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related diseases. This property is particularly relevant in developing supplements aimed at reducing oxidative damage in cells .

Synthesis of Advanced Materials

This compound serves as a precursor in synthesizing advanced polymeric materials. Its functional groups allow for further chemical modifications that enhance the mechanical properties and thermal stability of the resulting materials .

Dye Manufacturing

The compound is also utilized in the dye industry due to its ability to form stable complexes with metal ions. These metal complexes are used as colorants in textiles and coatings, providing vibrant colors with excellent lightfastness .

Case Studies

Mechanism of Action

The mechanism by which 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride exerts its effects depends on its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The aminomethyl group can interact with various biological molecules, leading to changes in their structure and activity.

Comparison with Similar Compounds

Similar Compounds

1,3,5-Tris(Aminomethyl)benzene trihydrochloride: This compound has three aminomethyl groups attached to the benzene ring, making it more reactive and versatile in certain applications.

5-(Aminomethyl)benzene-1,2,3-triol: This compound has a similar structure but with different hydroxyl group positions, leading to distinct chemical properties.

Uniqueness

2-(Aminomethyl)benzene-1,3,5-triol hydrochloride is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various reagents makes it a valuable tool in both research and industrial applications.

Biological Activity

2-(Aminomethyl)benzene-1,3,5-triol hydrochloride, also known as aminomethyl catechol , is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H10ClN3O3

- CAS Number : 2225141-80-8

- Molecular Weight : 209.72 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of catechol derivatives with amines under acidic conditions. The detailed synthetic route includes:

- Starting Materials : Catechol and formaldehyde.

- Reagents : Hydrochloric acid as a catalyst.

- Conditions : Refluxing in an aqueous solution.

Antioxidant Properties

Research indicates that 2-(Aminomethyl)benzene-1,3,5-triol exhibits significant antioxidant activity. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies demonstrated that the compound has a higher radical scavenging capacity compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In a study evaluating its effectiveness against Gram-positive and Gram-negative bacteria, it exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. Notably, it was more effective against Staphylococcus aureus and Escherichia coli .

Anticancer Effects

In cancer research, 2-(Aminomethyl)benzene-1,3,5-triol has been investigated for its potential to inhibit tumor cell proliferation. A study on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

The biological activity of 2-(Aminomethyl)benzene-1,3,5-triol is attributed to its ability to interact with cellular targets:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and interferes with metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis is mediated by ROS generation and subsequent activation of apoptotic signaling pathways.

Case Study 1: Antioxidant Activity in Diabetic Rats

In a controlled study involving diabetic rats, administration of 2-(Aminomethyl)benzene-1,3,5-triol significantly reduced blood glucose levels and improved antioxidant status by decreasing malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity .

Case Study 2: Antimicrobial Efficacy Against MRSA

A clinical evaluation demonstrated that topical application of the compound was effective in treating methicillin-resistant Staphylococcus aureus (MRSA) infections in patients with skin lesions. The treatment resulted in a significant reduction in lesion size and bacterial load after two weeks .

Q & A

Q. What are the optimal synthetic routes for 2-(aminomethyl)benzene-1,3,5-triol hydrochloride, and how can purity be ensured?

A common approach involves refluxing precursors in ethanol with catalytic acetic acid to promote condensation, followed by solvent evaporation and filtration . For purity, elemental analysis (e.g., Anal. Calcd for C9H10O5: C, 54.55%; H, 5.09%) is critical to verify stoichiometry and detect impurities . HPLC or NMR can further confirm structural integrity.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Combine NMR (¹H/¹³C) to resolve the aminomethyl and triol groups, and FT-IR to identify functional groups (e.g., -NH2, -OH). Elemental analysis (e.g., discrepancies in %C/H/O as in ) helps validate empirical formulas. Mass spectrometry (HRMS) can confirm molecular ion peaks and fragmentation patterns.

Q. How does the hydrochloride salt form influence stability during storage?

The hydrochloride form enhances solubility but may hydrolyze under humid or alkaline conditions. Store at 2–8°C in airtight, desiccated containers. Monitor stability via periodic TLC or HPLC to detect degradation products (e.g., free amine or oxidized derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Variations in yields often stem from differences in reaction conditions (e.g., reflux time, stoichiometry of substituted benzaldehyde, or acid catalyst concentration ). Systematic optimization using design-of-experiments (DoE) can identify critical parameters. Replicate reactions under controlled conditions and compare purity metrics (e.g., via HPLC area%) .

Q. What strategies mitigate interference from byproducts in biological activity assays?

Byproducts (e.g., disulfides or esters) may arise from competing reactions during synthesis. Employ preparative chromatography or recrystallization to isolate the target compound. Validate purity before assays using orthogonal techniques (NMR, LC-MS). For cellular studies, include controls with purified byproducts to assess their biological impact .

Q. How can computational modeling predict reactivity or interactions of this compound?

Use DFT calculations to map electron density around the aminomethyl and triol groups, predicting sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) can simulate binding to biological targets (e.g., antioxidant enzymes). Validate predictions with experimental kinetic studies or X-ray crystallography .

Q. What analytical approaches differentiate stereoisomers or tautomeric forms?

Chiral HPLC or capillary electrophoresis can resolve stereoisomers. For tautomers (e.g., imino vs. enamine forms), variable-temperature NMR or IR spectroscopy can track dynamic equilibria. Computational studies (e.g., Gibbs free energy calculations) provide supplementary evidence .

Methodological Notes

- Synthesis Optimization : Prioritize reaction parameters (e.g., solvent polarity, temperature) from literature precedents like , adjusting for the compound’s acid-sensitive groups.

- Data Validation : Cross-reference elemental analysis with spectroscopic data to address anomalies (e.g., unexpected %O in ).

- Biological Assays : Pre-treat compounds with chelating agents (e.g., EDTA) to rule out metal-catalyzed oxidation artifacts in antioxidant studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.